molecular formula C11H13NO2P+ B12548768 Phosphinic acid, (4-cyanophenyl)-, butyl ester CAS No. 821009-72-7

Phosphinic acid, (4-cyanophenyl)-, butyl ester

Cat. No.: B12548768
CAS No.: 821009-72-7
M. Wt: 222.20 g/mol
InChI Key: TVEWOFXSABGDIO-UHFFFAOYSA-N
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Description

Phosphinic acid, (4-cyanophenyl)-, butyl ester is an organic compound with the molecular formula C11H14NO2P It is a derivative of phosphinic acid, where the hydrogen atom is replaced by a butyl ester group and a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (4-cyanophenyl)-, butyl ester typically involves the esterification of phosphinic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Phosphinic acid+ButanolPhosphinic acid, (4-cyanophenyl)-, butyl ester+Water\text{Phosphinic acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} Phosphinic acid+Butanol→Phosphinic acid, (4-cyanophenyl)-, butyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (4-cyanophenyl)-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phosphinic acid, (4-cyanophenyl)-, butyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphinic acid, (4-cyanophenyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active phosphinic acid derivatives. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, (4-cyanophenyl)-, methyl ester
  • Phosphinic acid, (4-cyanophenyl)-, ethyl ester
  • Phosphinic acid, (4-cyanophenyl)-, propyl ester

Uniqueness

Phosphinic acid, (4-cyanophenyl)-, butyl ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter-chain analogs and potentially more suitable for specific applications in research and industry .

Properties

CAS No.

821009-72-7

Molecular Formula

C11H13NO2P+

Molecular Weight

222.20 g/mol

IUPAC Name

butoxy-(4-cyanophenyl)-oxophosphanium

InChI

InChI=1S/C11H13NO2P/c1-2-3-8-14-15(13)11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3/q+1

InChI Key

TVEWOFXSABGDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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